N-[1-(2-ethyl-6-methylpyrimidin-4-yl)pyrrolidin-3-yl]acetamide
Description
N-[1-(2-ethyl-6-methylpyrimidin-4-yl)pyrrolidin-3-yl]acetamide is a synthetic organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with ethyl and methyl groups, and a pyrrolidine ring attached to an acetamide group
Properties
IUPAC Name |
N-[1-(2-ethyl-6-methylpyrimidin-4-yl)pyrrolidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O/c1-4-12-14-9(2)7-13(16-12)17-6-5-11(8-17)15-10(3)18/h7,11H,4-6,8H2,1-3H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAZTUWLQYUVBEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CC(=N1)N2CCC(C2)NC(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-ethyl-6-methylpyrimidin-4-yl)pyrrolidin-3-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving ethyl acetoacetate and guanidine, followed by alkylation with methyl iodide to introduce the methyl group.
Pyrrolidine Ring Formation: The pyrrolidine ring is formed via a cyclization reaction involving a suitable precursor, such as 3-chloropropionitrile, under basic conditions.
Coupling Reaction: The pyrimidine and pyrrolidine rings are coupled through a nucleophilic substitution reaction, where the pyrrolidine nitrogen attacks the electrophilic carbon of the pyrimidine ring.
Acetylation: The final step involves acetylation of the pyrrolidine nitrogen using acetic anhydride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-ethyl-6-methylpyrimidin-4-yl)pyrrolidin-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: N-oxides of the pyrimidine ring.
Reduction: Reduced pyrrolidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[1-(2-ethyl-6-methylpyrimidin-4-yl)pyrrolidin-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: A compound with a similar pyridine and benzamide structure, studied for its anti-tubercular activity.
Phenoxy acetamide derivatives: Compounds with similar acetamide groups, investigated for their pharmacological activities.
Pyrimidine-pyridine derivatives: Compounds with similar pyrimidine and pyridine structures, explored for their anti-fibrotic activities.
Uniqueness
N-[1-(2-ethyl-6-methylpyrimidin-4-yl)pyrrolidin-3-yl]acetamide is unique due to its specific combination of pyrimidine and pyrrolidine rings, which imparts distinct chemical and biological properties. Its structural features allow for diverse chemical modifications, making it a versatile compound for various applications.
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